molecular formula C6H3ClN2O2 B1590612 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one CAS No. 35570-68-4

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Cat. No. B1590612
Key on ui cas rn: 35570-68-4
M. Wt: 170.55 g/mol
InChI Key: ZWGWZXKNFDGBJP-UHFFFAOYSA-N
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Patent
US07790726B2

Procedure details

A mixture of 3H-oxazolo[4,5-b]pyridin-2-one (36) (300 mg, 2.2 mmol, 1 equiv) and NCS (352 mg, 2.65 mmol, 1.2 equiv) in 5 mL of acetonitrile was heated at 85° C. overnight. The reaction solution was diluted with ethyl acetate (EtOAc), and washed with water. The organic solution was concentrated and purified by flash chromatography, to provide 6-Chloro-3H-oxazolo[4,5-b]pyridin-2-one (37): LCMS Retention time, 0.69 min; LCMS observed (M+H)+: 171.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
352 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[NH:3][C:2]1=[O:10].C1C(=O)N([Cl:18])C(=O)C1>C(#N)C.C(OCC)(=O)C>[Cl:18][C:7]1[CH:8]=[C:9]2[O:1][C:2](=[O:10])[NH:3][C:4]2=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
O1C(NC2=NC=CC=C21)=O
Name
Quantity
352 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)NC(O2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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